molecular formula C17H16ClN3O B1615331 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide CAS No. 3693-14-9

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide

Cat. No.: B1615331
CAS No.: 3693-14-9
M. Wt: 313.8 g/mol
InChI Key: DQZUAVXXQQOPOW-UHFFFAOYSA-N
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Description

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by the presence of a chlorine atom at the 7th position, a dimethylamino group at the 2nd position, and a phenyl group at the 5th position, along with an oxide group at the 4th position.

Preparation Methods

The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.

    Oxime Formation: The 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride in ethanol under reflux conditions to form the corresponding oxime.

    Cyclization: The oxime undergoes cyclization to form the benzodiazepine ring structure.

    Dimethylation: The dimethylamino group is introduced at the 2nd position through a methylation reaction.

    Oxidation: Finally, the compound is oxidized to introduce the oxide group at the 4th position

Chemical Reactions Analysis

3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding to GABA receptors.

    Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide involves its binding to benzodiazepine binding sites on GABA (A) receptor complexes in the central nervous system. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition and producing sedative, anxiolytic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar compounds include:

    Chlordiazepoxide: Known for its anxiolytic and sedative properties.

    Diazepam: Another benzodiazepine with similar therapeutic effects.

    Lorazepam: Used for its potent anxiolytic and sedative effects.

The uniqueness of 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide lies in its specific substitution pattern and the presence of the oxide group, which may confer distinct pharmacological properties .

Properties

IUPAC Name

7-chloro-N,N-dimethyl-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-20(2)16-11-21(22)17(12-6-4-3-5-7-12)14-10-13(18)8-9-15(14)19-16/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUAVXXQQOPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=[N+](C1)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190419
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-14-9
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 2
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 3
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 4
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 5
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide
Reactant of Route 6
3H-1,4-Benzodiazepine, 7-chloro-2-dimethylamino-5-phenyl-, 4-oxide

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